2-{5-[4-(BENZYLOXY)PHENYL]-2H-1,2,3,4-TETRAAZOL-2-YL}-1-MORPHOLINO-1-ETHANONE
Overview
Description
2-{5-[4-(BENZYLOXY)PHENYL]-2H-1,2,3,4-TETRAAZOL-2-YL}-1-MORPHOLINO-1-ETHANONE is a complex organic compound that features a tetraazole ring, a benzyloxyphenyl group, and a morpholinoethanone moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-{5-[4-(BENZYLOXY)PHENYL]-2H-1,2,3,4-TETRAAZOL-2-YL}-1-MORPHOLINO-1-ETHANONE typically involves multiple stepsThe reaction conditions often include the use of catalysts, solvents, and specific temperature and pressure settings to ensure the desired product yield and purity .
Industrial Production Methods
Industrial production of this compound may involve scaling up the laboratory synthesis methods. This includes optimizing reaction conditions for larger batches, ensuring consistent quality control, and implementing efficient purification techniques. The use of continuous flow reactors and automated systems can enhance the efficiency and safety of the production process .
Chemical Reactions Analysis
Types of Reactions
2-{5-[4-(BENZYLOXY)PHENYL]-2H-1,2,3,4-TETRAAZOL-2-YL}-1-MORPHOLINO-1-ETHANONE can undergo various chemical reactions, including:
Oxidation: The benzyloxy group can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction: The compound can be reduced to form different derivatives, depending on the reducing agents used.
Substitution: The aromatic ring can undergo electrophilic substitution reactions, introducing different functional groups
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and electrophiles for substitution reactions. The conditions vary depending on the desired reaction, but typically involve controlled temperatures, solvents, and catalysts .
Major Products
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation of the benzyloxy group can yield benzoic acid derivatives, while reduction can produce alcohols or amines .
Scientific Research Applications
2-{5-[4-(BENZYLOXY)PHENYL]-2H-1,2,3,4-TETRAAZOL-2-YL}-1-MORPHOLINO-1-ETHANONE has several scientific research applications:
Chemistry: Used as a building block in organic synthesis and as a ligand in coordination chemistry.
Biology: Investigated for its potential as an enzyme inhibitor or as a probe in biochemical assays.
Medicine: Explored for its potential therapeutic properties, including anticancer and antimicrobial activities.
Industry: Utilized in the development of advanced materials and as a precursor for various chemical products
Mechanism of Action
The mechanism of action of 2-{5-[4-(BENZYLOXY)PHENYL]-2H-1,2,3,4-TETRAAZOL-2-YL}-1-MORPHOLINO-1-ETHANONE involves its interaction with specific molecular targets. For instance, it may inhibit certain enzymes by binding to their active sites, thereby blocking their activity. The compound can also interact with cellular pathways, affecting processes such as cell proliferation and apoptosis .
Comparison with Similar Compounds
Similar Compounds
- 2-{5-[4-(BENZYLOXY)PHENYL]-1,3,4-OXADIAZOL-2-YL}-1-MORPHOLINO-1-ETHANONE
- 2-{5-[4-(BENZYLOXY)PHENYL]-1,3,4-THIADIAZOL-2-YL}-1-MORPHOLINO-1-ETHANONE
- 2-{5-[4-(BENZYLOXY)PHENYL]-1,2,4-TRIAZOL-2-YL}-1-MORPHOLINO-1-ETHANONE
Uniqueness
The uniqueness of 2-{5-[4-(BENZYLOXY)PHENYL]-2H-1,2,3,4-TETRAAZOL-2-YL}-1-MORPHOLINO-1-ETHANONE lies in its specific structural features, which confer distinct chemical and biological properties. Compared to similar compounds, it may exhibit different reactivity patterns, binding affinities, and biological activities .
Properties
IUPAC Name |
1-morpholin-4-yl-2-[5-(4-phenylmethoxyphenyl)tetrazol-2-yl]ethanone | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H21N5O3/c26-19(24-10-12-27-13-11-24)14-25-22-20(21-23-25)17-6-8-18(9-7-17)28-15-16-4-2-1-3-5-16/h1-9H,10-15H2 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SNQAIVGXQDLROK-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCN1C(=O)CN2N=C(N=N2)C3=CC=C(C=C3)OCC4=CC=CC=C4 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H21N5O3 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
379.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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